molecular formula C14H13ClN4O B276632 N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine

N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine

Cat. No. B276632
M. Wt: 288.73 g/mol
InChI Key: JXYQAQQSBULNPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine, also known as CTZ, is a synthetic compound that belongs to the class of triazole antifungal agents. It has been widely used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine is not fully understood. However, it is believed to inhibit the synthesis of ergosterol, a key component of the fungal cell membrane, leading to cell death. N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine has also been shown to have inhibitory effects on the activity of certain enzymes involved in the biosynthesis of nucleic acids and proteins in fungi.
Biochemical and physiological effects:
N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine has been shown to have low toxicity and is generally well-tolerated in laboratory animals. It has been reported to have no significant effects on body weight, food intake, or organ weight in rats. However, some studies have reported mild hepatotoxicity and nephrotoxicity at high doses.

Advantages and Limitations for Lab Experiments

The advantages of using N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine in laboratory experiments include its broad-spectrum antifungal activity, low toxicity, and ease of synthesis. However, its limitations include its limited solubility in water, which may affect its bioavailability, and its potential for hepatotoxicity and nephrotoxicity at high doses.

Future Directions

There are several potential future directions for research on N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine. These include:
1. Investigating the potential use of N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine in combination with other antifungal agents to enhance its efficacy and reduce the risk of resistance development.
2. Exploring the potential use of N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine as a therapeutic agent for other diseases, such as cancer and bacterial infections.
3. Developing new formulations of N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine to improve its solubility and bioavailability.
4. Investigating the potential use of N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine in the removal of other contaminants from water, such as organic pollutants and microplastics.
5. Studying the mechanism of action of N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine in more detail to identify new targets for antifungal drug development.

Synthesis Methods

The synthesis of N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine involves the reaction of 3-chloro-2-methylbenzaldehyde with furfural in the presence of sodium hydroxide to form the intermediate compound. This intermediate compound is then reacted with 1,2,4-triazole-3-amine in the presence of acetic acid to yield the final product, N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine.

Scientific Research Applications

N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine has been shown to have antifungal activity against a wide range of fungi, including Candida species, Aspergillus species, and Cryptococcus neoformans. It has also been investigated for its potential use in cancer therapy, as it has been shown to have anti-proliferative and pro-apoptotic effects on cancer cells.
In agriculture, N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine has been studied for its potential use as a fungicide to control plant diseases caused by fungal pathogens. It has been shown to have broad-spectrum activity against various plant fungal pathogens, including Fusarium species, Botrytis cinerea, and Rhizoctonia solani.
In environmental science, N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine has been investigated for its potential use in the removal of heavy metals from contaminated water. It has been shown to have high adsorption capacity for heavy metals such as lead, copper, and cadmium.

properties

Molecular Formula

C14H13ClN4O

Molecular Weight

288.73 g/mol

IUPAC Name

N-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl]-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C14H13ClN4O/c1-9-11(3-2-4-12(9)15)13-6-5-10(20-13)7-16-14-17-8-18-19-14/h2-6,8H,7H2,1H3,(H2,16,17,18,19)

InChI Key

JXYQAQQSBULNPF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)CNC3=NC=NN3

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)CNC3=NC=NN3

Origin of Product

United States

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